2-(Methylthio)benzofuran vs. 2-(Ethylthio)benzofuran: Differential Lipophilicity and Predicted Physicochemical Properties Impacting Permeability
2-(Methylthio)benzofuran possesses a calculated LogP of approximately 3.15, indicating moderate lipophilicity suitable for passive membrane diffusion [1]. Its closely related analog, 2-(ethylthio)benzofuran, is predicted to have a higher LogP (~3.8) and a lower density (1.16 ± 0.1 g/cm³ vs. liquid form for the methylthio derivative) . The lower LogP of the methylthio compound suggests potentially higher aqueous solubility and a different pharmacokinetic profile, which is critical for hit-to-lead optimization in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) and Physical State |
|---|---|
| Target Compound Data | LogP = 3.15470; Physical Form = Liquid |
| Comparator Or Baseline | 2-(Ethylthio)benzofuran: LogP predicted ~3.8; Density predicted = 1.16 ± 0.1 g/cm³ |
| Quantified Difference | Difference in LogP: ~0.65 (predicted); Difference in physical state: Liquid vs. solid (inferred) |
| Conditions | Predicted values from comparative analysis |
Why This Matters
Lipophilicity is a key determinant of ADME properties; the 0.65 LogP difference between methylthio and ethylthio analogs is substantial enough to alter membrane permeability and solubility, guiding selection for specific in vitro or in vivo studies.
- [1] Chemsrc. Benzofuran,2-(methylthio)-. Updated 2024-02-06. View Source
